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Compound of Interest

Compound Name:
(3-Chloro-2-

nitrophenyl)acetonitrile

CAS No.: 77158-79-3

Cat. No.: B14447204 Get Quote

Executive Summary & Compound Profile
(3-Chloro-2-nitrophenyl)acetonitrile is a trisubstituted benzene derivative characterized by a

dense electron-withdrawing environment. The juxtaposition of the nitro group (position 2)

between the chlorine (position 3) and the acetonitrile moiety (position 1) creates significant

steric and electronic strain.[1] This unique architecture dictates its reactivity and spectral

fingerprint.

Chemical Formula:

[1]

Molecular Weight: 196.59 g/mol [1]

Primary Application: Key building block for indole and quinoline synthesis; intermediate in the

Vilanterol manufacturing pathway.[1]

Precursor: Typically synthesized via radical bromination of 2-chloro-6-nitrotoluene followed

by nucleophilic substitution with cyanide.

Structural Logic & Numbering
To interpret the spectra correctly, we must define the atomic numbering:
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C1: Attached to the Acetonitrile group (

).[1]

C2: Attached to the Nitro group (

).

C3: Attached to the Chlorine atom (

).[1]

C4, C5, C6: The remaining aromatic protons.[1]

Synthesis & Impurity Profiling (The Analytical
Context)
Before analyzing spectra, a senior scientist must understand what else might be in the tube.[1]

The synthesis pathway defines the impurity profile.
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Figure 1: Synthetic pathway highlighting potential impurities that may appear as artifacts in

spectral data.

Nuclear Magnetic Resonance (NMR) Analysis[1][2]
1H NMR Characterization (400 MHz, CDCl )
The proton spectrum is defined by a characteristic ABC spin system for the aromatic ring and a

deshielded singlet for the methylene group.[1]
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Senior Scientist Insight: The 2-nitro group exerts a "roofing" effect on the adjacent substituents.

[1] Expect the methylene protons to be significantly downfield compared to a standard benzyl

cyanide due to the orthogonal electric field of the nitro group and the inductive effect of the ring.

Position
Shift (

, ppm)
Multiplicity Integral

Coupling (

, Hz)

Assignment
Logic

4.05 – 4.15 Singlet (s) 2H -

Deshielded

by

and ortho

.

H-4 7.75 – 7.80 Doublet (d) 1H

Ortho to Cl.

[1]

Deshielded

by

(meta).

H-6 7.60 – 7.65 Doublet (d) 1H

Ortho to

.[1] Shielded

relative to H-

4.

H-5 7.45 – 7.55 Triplet (t) 1H

Meta to both

substituents.

[1]

Critical Validation Check:

If you see a singlet around 2.4 ppm, your sample is contaminated with the starting material

(2-chloro-6-nitrotoluene).[1]

If the methylene singlet splits into a quartet, check for solvent interactions or chiral impurities

if downstream processing has occurred.
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13C NMR Characterization (100 MHz, CDCl )
The Carbon-13 spectrum is the definitive tool for confirming the substitution pattern.

Carbon Type
Shift (

, ppm)
Nature

Key Diagnostic
Feature

Nitrile (

)
116.5 Quaternary

Weak intensity;

characteristic nitrile

region.[1]

Nitro-C (C2) 148.0 – 150.0 Quaternary

Most deshielded

signal due to strong

electron withdrawal.[1]

Chloro-C (C3) 128.0 – 130.0 Quaternary
Distinctive due to Cl

substitution effects.[1]

Methylene (

)
20.5 – 22.0 Secondary

Upfield aliphatic

region.[1]

Aromatic CH 125.0 – 135.0 Tertiary
Three distinct signals

for C4, C5, C6.[1]

Infrared Spectroscopy (FT-IR)[1][3]
IR is your rapid-screening tool. The functional group interplay is highly visible here.

Protocol: Prepare a KBr pellet or use ATR (Attenuated Total Reflectance) on the neat solid.[1]
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Frequency (cm

)
Vibration Mode Intensity Interpretation

2240 – 2255 Weak/Med

Diagnostic: The nitrile

stretch is sharp but

often weak in

intensity.[1]

1530 – 1540 Strong

Asymmetric nitro

stretch.[1] Very

prominent.

1350 – 1365 Strong
Symmetric nitro

stretch.[1]

740 – 780 Medium
Aryl chloride stretch.

[1]

3050 – 3100 Weak
Aromatic proton

stretching.[1]

Troubleshooting: A broad band appearing at 3400 cm

indicates hydrolysis of the nitrile to an amide or acid (common if stored in humid conditions).[1]

Mass Spectrometry (MS) Data[1][4]
Mass spec provides the isotopic confirmation essential for chlorinated compounds.

Method: GC-MS (EI, 70 eV) or LC-MS (ESI+).[1]

Isotopic Pattern Analysis
Chlorine possesses two stable isotopes:

(75.78%) and

(24.22%).[1]

Parent Ion (
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): m/z 196

Isotope Peak (

): m/z 198[1]

Ratio: The intensity ratio of 196:198 must be approximately 3:1.[1] Any deviation suggests

contamination with non-chlorinated byproducts or dichloro-species.

Fragmentation Pathway (EI)[1]

Molecular Ion
[M]+ m/z 196/198

[M - NO2]+
m/z 150/152

- NO2 (46 Da)

[M - NO2 - CN]+
m/z 124/126

- CN (26 Da)

Tropylium Ion Derivative
(Chlorinated)

Rearrangement

Click to download full resolution via product page

Figure 2: Primary fragmentation pathway under Electron Impact (EI) ionization.[1]

Experimental Protocol: Sample Preparation for
Analysis
To ensure the spectral data above is reproducible, the sample must be prepared correctly.
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A. NMR Preparation[2]
Mass: Weigh 10–15 mg of the solid.

Solvent: Add 0.6 mL of CDCl

(Chloroform-d).

Note: If solubility is poor (rare for this compound), use DMSO-d

.[1] Note that in DMSO, the water peak (3.33 ppm) may interfere with the methylene signal
if not dry.[1]

Filtration: Filter through a glass wool plug if any turbidity remains (removes inorganic salts

from the cyanation step).[1]

B. HPLC Purity Check (Pre-Spectral Validation)
Before trusting the NMR, run a quick HPLC to confirm purity >95%.[1]

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) gradient.[1]

Detection: UV at 254 nm (Aromatic) and 210 nm (Nitrile/Amide).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: Spectral Characterization of (3-Chloro-
2-nitrophenyl)acetonitrile]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14447204#3-chloro-2-nitrophenyl-acetonitrile-
spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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